molecular formula C34H23BO2 B151941 (9,10-Di(naphthalen-2-yl)anthracen-2-yl)boronic acid CAS No. 867044-28-8

(9,10-Di(naphthalen-2-yl)anthracen-2-yl)boronic acid

Cat. No.: B151941
CAS No.: 867044-28-8
M. Wt: 474.4 g/mol
InChI Key: NVPJWLBDGLWXCH-UHFFFAOYSA-N
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Description

(9,10-Di(naphthalen-2-yl)anthracen-2-yl)boronic acid is an organic compound with the molecular formula C34H23BO2. It is a boronic acid derivative characterized by the presence of two naphthyl groups attached to an anthracene core. This compound is known for its applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) due to its unique photophysical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9,10-Di(naphthalen-2-yl)anthracen-2-yl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is carried out between 9,10-dibromoanthracene and 2-naphthylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate. The reaction is usually performed in an organic solvent like toluene under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

(9,10-Di(naphthalen-2-yl)anthracen-2-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(9,10-Di(naphthalen-2-yl)anthracen-2-yl)boronic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(9,10-Di(naphthalen-2-yl)anthracen-2-yl)boronic acid is unique due to the presence of the boronic acid group, which enhances its reactivity and stability in various applications. This makes it particularly valuable in the field of organic electronics .

Properties

IUPAC Name

(9,10-dinaphthalen-2-ylanthracen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H23BO2/c36-35(37)28-17-18-31-32(21-28)34(27-16-14-23-8-2-4-10-25(23)20-27)30-12-6-5-11-29(30)33(31)26-15-13-22-7-1-3-9-24(22)19-26/h1-21,36-37H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPJWLBDGLWXCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C4=CC5=CC=CC=C5C=C4)C6=CC7=CC=CC=C7C=C6)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H23BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70631123
Record name [9,10-Di(naphthalen-2-yl)anthracen-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70631123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867044-28-8
Record name [9,10-Di(naphthalen-2-yl)anthracen-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70631123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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